molecular formula C27H34O10 B1678971 聚菲普罗山 20 CAS No. 90409-78-2

聚菲普罗山 20

货号 B1678971
CAS 编号: 90409-78-2
分子量: 518.6 g/mol
InChI 键: JVYNJRBSXBYXQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Polifeprosan 20 is a biodegradable compound that is used in the treatment of brain tumors . It works by controlling the release of carmustine into the area where the brain tumor was taken out . This medication is placed by a surgeon during brain surgery into the area where the brain tumor was taken out .


Synthesis Analysis

Polifeprosan 20 with carmustine (GLIADEL®) polymer implant wafer is a biodegradable compound containing 3.85% carmustine (BCNU, bischloroethylnitrosourea) implanted in the brain at the time of planned tumor surgery . It then slowly degrades to release the BCNU chemotherapy directly into the brain thereby bypassing the blood–brain barrier .


Molecular Structure Analysis

The structure of polifeprosan 20 is a random copolymer consisting of 1,3-bis-(p-carboxyphenoxy)propane (CPP) and sebacic acid (SA) monomers in a 20:80 molar ratio connected by anhydride bonds . The chemical structure of the chemotherapy drug carmustine, an alkylating agent, is dispersed in the copolymer wafer .


Chemical Reactions Analysis

Polifeprosan 20 with carmustine (BCNU, bis-chloroethylnitrosourea, Gliadel (®)) polymer implant wafer is a biodegradable compound containing 3.85% carmustine which slowly degrades to release carmustine and protects it from exposure to water with resultant hydrolysis until the time of release .


Physical And Chemical Properties Analysis

Polifeprosan 20 is a biodegradable compound containing 3.85% carmustine (BCNU, bischloroethylnitrosourea) implanted in the brain at the time of planned tumor surgery . It then slowly degrades to release the BCNU chemotherapy directly into the brain thereby bypassing the blood–brain barrier .

科学研究应用

在恶性神经胶质瘤中的治疗应用

聚菲普罗山 20 与卡莫司汀 (BCNU) 联合使用时,作为可生物降解的植入晶片(GLIADEL®)用于治疗恶性神经胶质瘤。在肿瘤手术期间植入大脑后,它会缓慢地将 BCNU 直接释放到脑组织中,绕过血脑屏障。这种方法已被证明可以提高新诊断或复发性恶性神经胶质瘤患者的生存率。卡莫司汀晶片在美国和欧盟被批准用于这些适应症,并且由于它们在手术期间植入,因此其使用不会显着增加治疗负担。尽管有这些好处,但它们的使用似乎未得到充分利用,这可能是由于它们在标准护理实践中采用和整合方面存在障碍(Kleinberg, 2016)

在标准辅助替莫唑胺时代的作用

聚菲普罗山 20 卡莫司汀晶片仍然是唯一获批用于治疗恶性神经胶质瘤的局部治疗方法。其疗效已在盲法安慰剂对照试验中得到证实,尤其是在完全或几乎完全切除肉眼可见肿瘤的患者中。即使在恶性神经胶质瘤的放疗期间和放疗后标准使用替莫唑胺化疗的情况下,该疗法仍被认为是相关的。尽管缺乏具体的证据,但该治疗方法在替莫唑胺作为初始治疗的一部分的环境中可能是有效的。支持将卡莫司汀晶片与辅助替莫唑胺和放疗联合使用的安全性,尽管需要进一步的研究来提出更明确的建议(Kleinberg, 2012)

恶性神经胶质瘤使用 Gliadel 晶片的机构经验

一项回顾性研究回顾了在 10 年内使用 Gliadel(聚菲普罗山 20 与卡莫司汀植入物)治疗恶性神经胶质瘤的情况,结果发现其使用不会增加围手术期发病率。在接受 Gliadel 治疗多形性胶质母细胞瘤的患者中,初次切除和再次切除后的中位生存期均得到改善。这些结果表明,Gliadel 晶片是手术治疗恶性星形细胞瘤的安全选择,为这些具有挑战性的恶性肿瘤的治疗策略的持续发展做出了贡献(Attenello 等人,2008)

未来方向

Future opportunities may result from personalized patient selection and potentially by utilizing this technology to deliver other agents or use of carmustine wafers in combination with immune therapies . Consideration of these issues is important for optimal use of this therapeutic approach and may be important as this technology and other local therapies are further developed in the future .

属性

IUPAC Name

4-[3-(4-carboxyphenoxy)propoxy]benzoic acid;decanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6.C10H18O4/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2-9H,1,10-11H2,(H,18,19)(H,20,21);1-8H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYNJRBSXBYXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238165
Record name Polifeprosan 20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Polifeprosan

CAS RN

90409-78-2
Record name Polifeprosan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90409-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polifeprosan 20
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polifeprosan 20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polifeprosan 20
Reactant of Route 2
Polifeprosan 20
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Polifeprosan 20
Reactant of Route 4
Polifeprosan 20
Reactant of Route 5
Polifeprosan 20
Reactant of Route 6
Polifeprosan 20

Citations

For This Compound
423
Citations
L Kleinberg - Patient preference and adherence, 2016 - Taylor & Francis
Polifeprosan 20 with carmustine (GLIADEL ® ) polymer implant wafer is a biodegradable compound containing 3.85% carmustine (BCNU, bischloroethylnitrosourea) implanted in the …
Number of citations: 24 www.tandfonline.com
J Weingart, SA Grossman, KA Carson… - Journal of clinical …, 2007 - ncbi.nlm.nih.gov
… On the day of surgery, the patients underwent surgical debulking and implantation of up to eight polifeprosan 20 with carmustine wafers. During the surgical procedure, a sample of …
Number of citations: 80 www.ncbi.nlm.nih.gov
L Kleinberg - Core evidence, 2012 - ncbi.nlm.nih.gov
The Polifeprosan 20 with carmustine (BCNU, bis-chloroethylnitrosourea, Gliadel®) polymer implant wafer is a biodegradable compound containing 3.85% carmustine which slowly …
Number of citations: 17 www.ncbi.nlm.nih.gov
M Yoshida - Reactions, 2016 - search.proquest.com
In a study, 2 patients [ages and sexes not stated] developed various toxicities including cerebral oedema, pyrexia, wound healing failure, cerebrospinal fluid leakage, and/or meningitis …
Number of citations: 0 search.proquest.com
K Nakase - Reactions, 2015 - search.proquest.com
A 56-year-old woman developed cyst, inflammatory reaction and convulsive attacks following the implantation of carmustine polifeprosan-20 wafer [Gliadel]. The woman had five …
Number of citations: 0 search.proquest.com
L Dorner - Reactions, 2011 - Springer
… malignant gliomas [some sexes not stated] were identified from a retrospective study after they developed space-occupying cysts following implantation of carmustine polifeprosan 20 …
Number of citations: 2 link.springer.com
EL Weber - Reactions, 2005 - Springer
Patient 1, aged 53 years, was hospitalised for resection of a right glioblastoma. During the craniotomy, the cavity was lined with eight carmustine polifeprosan 20 wafers. She was …
Number of citations: 0 link.springer.com
DM Damek - Reactions, 2009 - Springer
… The woman underwent gross total resection with carmustine polifeprosan 20 wafer implantation, external beam radiotherapy and two cycles of temozolomide chemotherapy, for left …
Number of citations: 0 link.springer.com
S Maciá Escalante - Reactions, 2009 - Springer
… brain oedema during treatment with carmustine polifeprosan 20 wafer [Gliadel]. The woman, … Three implants of carmustine polifeprosan 20 wafer [dosage not stated] were then inserted. …
Number of citations: 0 link.springer.com
JA Glick, RS Graham, SA Voils - Annals of Pharmacotherapy, 2010 - journals.sagepub.com
… To report a case of Candida meningitis post Gliadel wafer (polifeprosan 20 with carmustine implant) placement successfully treated with the combination of intrathecal and intravenous …
Number of citations: 19 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。